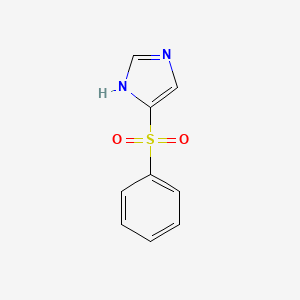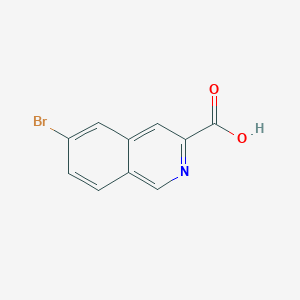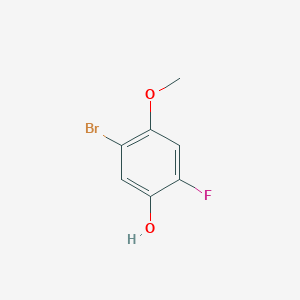
5-Bromo-2-fluoro-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.02 . It is commonly used in the field of pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. One method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with bromine, fluorine, and methoxy functional groups attached to it . The exact positions of these groups on the phenol ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.02 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Properties : A study identified bromophenols, including structures related to 5-Bromo-2-fluoro-4-methoxyphenol, in the marine alga Rhodomela confervoides. These compounds exhibited antibacterial activity against several strains of bacteria, highlighting their potential as antibacterial agents (Xu et al., 2003).
Molecular Structure Analysis : A study conducted density functional theory calculations on a compound structurally similar to this compound to understand its molecular structure, electrostatic potential, atomic charges, and molecular orbital energies. This indicates its potential for forming metal complexes with different coordination geometries, which is important in chemical research and applications (Tanak, 2019).
Copolymerization with Styrene : Research on novel trisubstituted ethylenes, including compounds similar to this compound, has shown that they can be copolymerized with styrene. This suggests applications in polymer chemistry and materials science (Kharas et al., 2016).
Carbonic Anhydrase Inhibition : A series of bromophenol derivatives, including structures akin to this compound, were prepared and studied for their inhibitory activity on human carbonic anhydrase isozymes. This suggests their potential use in treating various diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Gas Chromatography Analysis : Research has demonstrated the feasibility of separating isomeric methoxyphenols, which include structures related to this compound, using gas chromatography. This is significant for analytical chemistry applications (Ma & Spiegel, 1966).
Antioxidant Activity : A study identified several bromophenols, structurally similar to this compound, in the marine red alga Rhodomela confervoides. These compounds showed potent antioxidant activities, suggesting their potential application in pharmaceuticals and food preservation (Li et al., 2011).
Synthesis and Photodynamic Therapy : A study focused on the synthesis of zinc phthalocyanine derivatives, including a compound similar to this compound, highlighting their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromo-2-fluoro-4-methoxyphenol is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
As a reagent in suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-4-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXPWBIQQRHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)
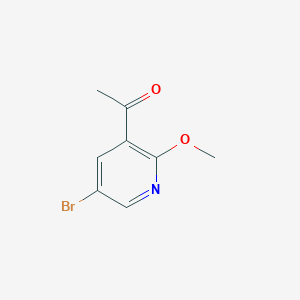
![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)
![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)
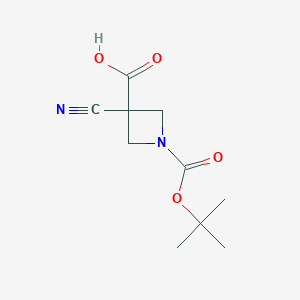

![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1374823.png)
![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)

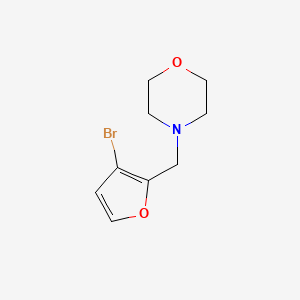

![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
